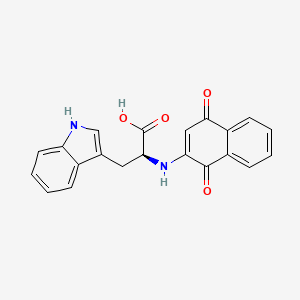

Cl-NQTrp

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZUYZXINNHEGM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717912 | |

| Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185351-19-3 | |

| Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185351-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Naphthoquinon-2-yl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological interactions of 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp). This hybrid molecule, integrating a 1,4-naphthoquinone moiety with the amino acid L-tryptophan, has garnered significant interest for its therapeutic potential, particularly as a potent inhibitor of amyloid-β (Aβ) peptide aggregation associated with Alzheimer's disease.

Core Physicochemical Properties

1,4-Naphthoquinon-2-yl-L-tryptophan is a crystalline solid with the molecular formula C₂₁H₁₆N₂O₄ and a molecular weight of 360.4 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆N₂O₄ | [1] |

| Molecular Weight | 360.4 g/mol | [1] |

| Appearance | Crystalline Solid | [1] |

| Solubility | [1] | |

| in DMF | 20 mg/mL | [1] |

| in DMSO | 20 mg/mL | [1] |

| in Ethanol | 1 mg/mL | [1] |

| in DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

| Melting Point | Not experimentally determined. Estimated to be in the range of 180-220 °C based on related 1,4-naphthoquinone-amino acid conjugates. | N/A |

| pKa | Not experimentally determined. The molecule possesses a carboxylic acid group (pKa ~2-3) and an indole nitrogen (pKa of the N-H proton is ~17 in DMSO, but it is not significantly basic). The secondary amine is weakly basic. | N/A |

| logP | Not experimentally determined. Computationally predicted values for similar structures suggest a logP in the range of 2.5-3.5, indicating moderate lipophilicity. | N/A |

Experimental Protocols

Synthesis of 1,4-Naphthoquinon-2-yl-L-tryptophan

The synthesis of 1,4-naphthoquinon-2-yl-L-tryptophan is typically achieved through a nucleophilic substitution reaction between 1,4-naphthoquinone and L-tryptophan. The following is a generalized protocol based on methods for synthesizing similar 2-amino-1,4-naphthoquinone derivatives.

Materials:

-

1,4-Naphthoquinone

-

L-Tryptophan

-

Ethanol (or a similar suitable solvent)

-

Triethylamine (or another suitable base, optional)

-

Stir plate and stir bar

-

Round bottom flask

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve 1,4-naphthoquinone (1 equivalent) in ethanol in a round bottom flask.

-

Add L-tryptophan (1-1.2 equivalents) to the solution.

-

If desired, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified using silica gel column chromatography, eluting with a suitable solvent system to isolate the desired 1,4-naphthoquinon-2-yl-L-tryptophan.

-

The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This protocol is adapted for assessing the inhibitory effect of NQTrp on Aβ peptide aggregation.

Materials:

-

Amyloid-β (1-42) peptide, pre-treated to ensure a monomeric state

-

1,4-Naphthoquinon-2-yl-L-tryptophan (NQTrp)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Aβ(1-42) in a suitable solvent like hexafluoroisopropanol (HFIP) and then lyophilize to obtain monomeric peptide. Reconstitute in a small amount of DMSO and then dilute to the final working concentration in PBS.

-

Prepare a stock solution of NQTrp in DMSO.

-

Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions:

-

Control: Aβ(1-42) solution with an equivalent volume of DMSO (vehicle control for NQTrp).

-

Inhibitor: Aβ(1-42) solution with the desired concentration of NQTrp.

-

Blank: PBS buffer with NQTrp (to account for any intrinsic fluorescence of the compound).

-

-

Add ThT to all wells to a final concentration of ~10 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37 °C, with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a period of 24-48 hours.

-

-

Data Analysis:

-

Subtract the blank readings from the corresponding sample readings.

-

Plot the fluorescence intensity as a function of time.

-

The inhibitory effect of NQTrp can be quantified by comparing the lag time, slope of the fibrilization phase, and the final fluorescence plateau between the control and inhibitor-treated samples. The IC₅₀ value for NQTrp in inhibiting Aβ(1-42) fibrillization has been reported to be 50 nM.[1]

-

In Vivo Toxicity Assessment

A comprehensive in vivo toxicity study is crucial for any potential therapeutic agent. While a specific, detailed protocol for NQTrp is not publicly available, a general approach for an acute oral toxicity study in a rodent model is outlined below. It is noteworthy that a chlorinated derivative of NQTrp (Cl-NQTrp) was administered to wild-type mice with no apparent adverse effects on weight gain, mobility, or lifespan.

Animal Model:

-

Male and female Sprague-Dawley rats or C57BL/6 mice.

Procedure:

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the study.

-

Dose Administration:

-

Animals are divided into several groups: a control group receiving the vehicle (e.g., corn oil or a suitable aqueous solution) and treatment groups receiving different doses of NQTrp.

-

The compound is administered via oral gavage. Doses are typically selected based on preliminary in vitro cytotoxicity data.

-

-

Observation:

-

Animals are observed for clinical signs of toxicity, changes in behavior, body weight, and food and water consumption at regular intervals for a period of 14 days.

-

-

Pathology:

-

At the end of the study, animals are euthanized, and a gross necropsy is performed.

-

Blood samples are collected for hematology and clinical chemistry analysis.

-

Major organs are collected, weighed, and preserved for histopathological examination.

-

-

Data Analysis:

-

Statistical analysis is performed to identify any significant differences between the control and treatment groups.

-

The No Observed Adverse Effect Level (NOAEL) can be determined.

-

Biological Interactions and Signaling Pathways

The primary mechanism of action for 1,4-naphthoquinon-2-yl-L-tryptophan in the context of Alzheimer's disease is the direct inhibition of amyloid-β peptide aggregation. This interaction is thought to occur through a combination of hydrogen bonding and hydrophobic interactions, such as π-π stacking, with key amino acid residues involved in the initial nucleation of Aβ aggregation.

Beyond its direct interaction with Aβ, the 1,4-naphthoquinone core of NQTrp has the potential to engage in cellular redox cycling. This can lead to the generation of reactive oxygen species (ROS), which in turn can modulate various cellular signaling pathways. While this has not been specifically demonstrated for NQTrp in the context of its anti-amyloid activity, it is a known property of many 1,4-naphthoquinone derivatives.

Conclusion

1,4-Naphthoquinon-2-yl-L-tryptophan is a promising small molecule with well-defined physicochemical properties that make it amenable to further drug development. Its primary therapeutic potential lies in its ability to inhibit amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of NQTrp and related compounds. Further research into its potential off-target effects, particularly those related to the redox activity of the naphthoquinone moiety, will be crucial for a complete understanding of its pharmacological profile.

References

Unveiling the Inhibitory Power of 1,4-Naphthoquinon-2-yl-L-tryptophan Against Pathological Protein Aggregation

A Technical Guide for Researchers and Drug Development Professionals

The misfolding and subsequent aggregation of specific proteins are central to the pathology of a range of devastating neurodegenerative diseases. The formation of amyloid fibrils from proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (α-Syn) is a hallmark of Alzheimer's and Parkinson's diseases. Consequently, the inhibition of this aggregation process represents a promising therapeutic strategy. This technical guide delves into the in vitro inhibitory effects of 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp), a small molecule hybrid that has demonstrated significant potential in preventing the assembly of these pathogenic protein aggregates.

Quantitative Inhibition of Protein Aggregation by NQTrp

NQTrp and its derivatives have been shown to effectively inhibit the aggregation of various amyloidogenic proteins in a dose-dependent manner. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation by NQTrp and its Analogs

| Compound | Target Protein | Inhibition Metric | Value | Reference |

| NQTrp | Aβ1-42 | IC50 | 50 nM | [1] |

| NQTrp | Aβ1-40 | Significant Inhibition at Molar Ratio (Aβ:NQTrp) | 4:1 | [1] |

| NQ-D-Trp | Aβ1-42 Fibrils | IC50 | 5-10 nM | [1] |

| NQTrp | Aβ1-42 Oligomerization | Kd | ~90 nM | [1] |

| NQ-D-Trp | Aβ1-42 Oligomerization | Kd | 90 nM | [1] |

| IM (N-methylindole-NQTrp) | Aβ1-42 Oligomerization | Kd | 90 nM | [1] |

| AM (N-methylamino-NQTrp) | Aβ1-42 Oligomerization | Kd | 250 nM | [1] |

Table 2: Inhibition of Tau-Derived Peptide (PHF6) Aggregation by NQTrp

| Molar Ratio (NQTrp:PHF6) | Target | Effect | Reference |

| 5:1 | PHF6 (100 µM) | Inhibition of aggregation | [2] |

| 1:1 | PHF6 (100 µM) | Inhibition of aggregation | [2] |

| 1:5 | PHF6 (100 µM) | Inhibition of aggregation | [2] |

Table 3: Inhibition of Alpha-Synuclein (α-Syn) Aggregation by NQTrp and Cl-NQTrp

| Compound | Molar Excess to α-Syn | Inhibition | Reference |

| NQTrp | 20 | ~80% | [1] |

| This compound | 20 | ~80% | [1] |

Detailed Experimental Protocols

The following sections provide a detailed methodology for key experiments used to evaluate the inhibitory potential of NQTrp.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This assay is a standard method for quantifying the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Materials:

-

Lyophilized synthetic peptide (e.g., Aβ1-42, PHF6)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for peptide solubilization

-

Phosphate-buffered saline (PBS), pH 7.4

-

1,4-Naphthoquinon-2-yl-L-tryptophan (NQTrp) solution of known concentration

-

Thioflavin T (ThT) stock solution

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Peptide Preparation: Dissolve the lyophilized peptide in HFIP to a concentration of 1 mM and incubate for 1-2 hours at room temperature to ensure monomerization. Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a vacuum concentrator. Store the resulting peptide films at -20°C.

-

Aggregation Reaction: Resuspend the peptide film in PBS to the desired final concentration (e.g., 25 µM for Aβ1-42). Add NQTrp at various concentrations to the peptide solution. An equal volume of the solvent used for NQTrp should be added to the control wells.

-

Incubation: Incubate the microplate at 37°C with continuous shaking in the plate reader.

-

Fluorescence Measurement: Monitor the ThT fluorescence intensity at regular intervals (e.g., every 10-15 minutes). The excitation wavelength is typically around 440-450 nm, and the emission is measured at approximately 480-490 nm.

-

Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The IC50 value can be calculated by fitting the final fluorescence values at a specific time point to a dose-response curve.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM is employed to visualize the morphology of the protein aggregates formed in the presence and absence of the inhibitor.

Materials:

-

Samples from the aggregation assay (with and without NQTrp)

-

Carbon-coated copper grids (e.g., 400 mesh)

-

Uranyl acetate or phosphotungstic acid solution (2% w/v) for negative staining

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Sample Application: Apply a small aliquot (e.g., 5-10 µL) of the aggregation reaction mixture onto the surface of a glow-discharged carbon-coated grid.

-

Incubation and Washing: Allow the sample to adsorb for 1-2 minutes. Wick away the excess sample using filter paper. Wash the grid by floating it on a drop of deionized water.

-

Negative Staining: Apply a drop of the staining solution to the grid for 30-60 seconds.

-

Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

-

Imaging: Examine the grids under a transmission electron microscope at an appropriate magnification to observe the morphology of the aggregates.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow of the aggregation inhibition assay and a proposed mechanism for NQTrp's action.

Caption: Workflow for in vitro protein aggregation inhibition assay.

References

The Role of 1,4-Naphthoquinon-2-yl-L-tryptophan in the Inhibition of Amyloid-Beta Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming toxic oligomers and insoluble plaques in the brain.[1][2] This aggregation process is considered a central event in AD pathogenesis, making the inhibition of Aβ self-assembly a primary therapeutic strategy.[3] Small molecules that can interfere with this cascade are of significant interest. Among these, the synthetic hybrid molecule 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp) has emerged as a potent inhibitor of Aβ aggregation and toxicity.[1][4] This document provides an in-depth technical overview of NQTrp's mechanism, inhibitory properties, and the experimental protocols used for its evaluation.

Mechanism of Action: Direct Interference with Aβ Self-Assembly

NQTrp is a hybrid molecule designed to combine the inhibitory properties of naphthoquinones with the amyloidogenic potential of tryptophan, aiming to disrupt the aggregation process.[1] In silico and in vitro studies have shown that NQTrp directly interacts with Aβ peptides, altering their self-assembly pathway and reducing their toxicity.[1][5]

The proposed mechanism involves:

-

Direct Binding: NQTrp binds to Aβ monomers and early oligomers. Molecular dynamics simulations suggest dynamic and multiple transient binding sites on the full-length Aβ1-42 peptide, with favorable interactions at residues such as Arg5, Asp7, Tyr10, His13, Lys16, Lys18, Phe19/Phe20, and Leu34/Met35.[5]

-

Hydrogen Bonding: Key functional groups on NQTrp are crucial for this interaction. These include the anilinic NH (the linker between the naphthoquinone and tryptophan moieties), the quinonic carbonyls, and the carboxylic acid group, which form hydrogen bonds with the Aβ peptide.[6]

-

Conformational Change: By binding to Aβ, NQTrp interferes with the intermolecular contacts necessary for aggregation. This leads to a decrease in β-sheet conformation, a hallmark of amyloid fibril formation.[2]

-

Inhibition of Oligomerization and Fibrillization: This interaction effectively reduces the formation of toxic low-molecular-weight oligomers and the subsequent elongation into mature fibrils.[4][6]

The following diagram illustrates the proposed inhibitory mechanism of NQTrp on the Aβ aggregation cascade.

Caption: Proposed mechanism of NQTrp inhibiting Aβ aggregation.

Quantitative Data on Inhibitory Activity

The efficacy of NQTrp in inhibiting the aggregation of different Aβ isoforms has been quantified in several studies. The table below summarizes key findings.

| Compound | Aβ Isoform | Inhibitory Concentration (IC50) | Molar Ratio (Aβ:Inhibitor) | Assay | Reference |

| NQTrp | Aβ40 | Not specified | 4:1 | ThT Assay | [2] |

| NQTrp | Aβ42 | 50 nM | Not specified | ThT Assay | [2] |

| NQTrp | Aβ42 | Affinity Constant (Kd) = 90 nM (for early oligomers) | Not specified | Not specified | [2] |

Experimental Protocols

The evaluation of Aβ aggregation inhibitors relies on standardized biophysical and cell-based assays. Detailed methodologies for key experiments are provided below.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This is the most common in vitro method to monitor amyloid fibril formation in real-time. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[7]

Principle: The increase in ThT fluorescence intensity is directly proportional to the amount of amyloid fibrils formed, allowing for the kinetic analysis of aggregation and its inhibition.[8][9]

Methodology:

-

Aβ Peptide Preparation:

-

Dissolve synthetic Aβ1-42 or Aβ1-40 peptide in hexafluoroisopropanol (HFIP).

-

Aliquot the solution and evaporate the HFIP under vacuum to form a peptide film.

-

Store the peptide film at -20°C or -80°C.

-

Prior to the assay, dissolve the peptide film in a suitable buffer (e.g., 10 mM NaOH or CG buffer) and dilute to the final working concentration (e.g., 10-50 µM) in a reaction buffer like PBS (pH 7.4).[9]

-

-

Reaction Setup:

-

Measurement:

-

Place the plate in a fluorescence plate reader equipped with temperature control (typically 37°C) and shaking capability.[10]

-

Measure fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48 hours or until the aggregation process reaches a plateau.

-

Use an excitation wavelength of ~450 nm and an emission wavelength of ~485-490 nm.[9][10]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Analyze parameters such as the lag time, maximum fluorescence intensity, and aggregation rate to determine the inhibitory effect of NQTrp.

-

Caption: Experimental workflow for the Thioflavin T (ThT) assay.

MTT Cell Viability Assay for Neuroprotection

This colorimetric assay assesses the protective effect of NQTrp against Aβ-induced cytotoxicity in neuronal cell lines.

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[11]

Methodology:

-

Cell Culture:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

-

Seed the cells at a specific density (e.g., 2.5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[12]

-

-

Treatment:

-

Prepare Aβ oligomers by pre-incubating Aβ1-42 peptide solution (e.g., 50 µM) at 37°C for a specified time (e.g., 0 to 24 hours).[12][13]

-

Treat the cells with:

-

Vehicle control (media only).

-

Aβ oligomers alone.

-

Aβ oligomers co-incubated with various concentrations of NQTrp.

-

NQTrp alone (to test for intrinsic toxicity).

-

-

Incubate the treated cells for 24-48 hours at 37°C.[11]

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader.[11]

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Compare the viability of cells treated with Aβ alone to those co-treated with NQTrp to determine its neuroprotective effect.

-

References

- 1. Atomic and Dynamic Insights into the Beneficial Effect of the 1,4-Naphthoquinon-2-yl-l-tryptophan Inhibitor on Alzheimer’s Aβ1–42 Dimer in Terms of Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 4. Methylations of tryptophan-modified naphthoquinone affect its inhibitory potential toward Aβ aggregation - Research - Institut Pasteur [research.pasteur.fr]

- 5. Atomic and dynamic insights into the beneficial effect of the 1,4-naphthoquinon-2-yl-L-tryptophan inhibitor on Alzheimer's Aβ1-42 dimer in terms of aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylations of tryptophan-modified naphthoquinone affect its inhibitory potential toward Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

The Biological Versatility of Naphthoquinone-Tryptophan Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthoquinone-tryptophan hybrids, a fascinating class of synthetic molecules, are emerging as promising scaffolds in drug discovery. By combining the reactive quinone moiety with the biochemically significant indole structure of tryptophan, these hybrids exhibit a wide spectrum of biological activities. This technical guide delves into the core biological properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and development in this area.

Anticancer Activity

Naphthoquinone-tryptophan hybrids have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative naphthoquinone-tryptophan hybrids against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Tryptophan-naphthoquinone (3c) | HeLa | ~25 | [1] |

| A549 | ~30 | [1] | |

| MCF-7 | ~40 | [1] |

Note: The IC50 values are approximated from graphical data presented in the cited literature.

Signaling Pathways in Anticancer Activity

The anticancer activity of naphthoquinone derivatives is often linked to the induction of oxidative stress and the subsequent modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. One such proposed pathway involves the generation of ROS, which can then influence the MAPK, Akt, and STAT3 signaling cascades.

Caption: ROS-mediated signaling pathways in cancer cells.

Experimental Protocols: Anticancer Activity

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthoquinone-tryptophan hybrids in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-Amyloidogenic Activity

A significant area of research for naphthoquinone-tryptophan hybrids is their ability to inhibit the aggregation of amyloidogenic proteins, which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Quantitative Anti-Amyloidogenic Data

The following tables summarize the inhibitory activity of Naphthoquinone-Tryptophan (NQTrp) and its analogs on the aggregation of Amyloid-β (Aβ) and α-Synuclein.

Table 1: Inhibition of Amyloid-β (Aβ) Aggregation

| Compound | Assay Parameter | Value | Reference |

| NQTrp | K_d (vs. Aβ₁₋₄₂ oligomers) | 90 nM | |

| NQTrp | IC₅₀ (vs. Aβ₁₋₄₂ fibrils) | 10-100 nM | |

| NQ-D-Trp | K_d (vs. Aβ₁₋₄₂ oligomers) | 90 nM | |

| NQ-D-Trp | IC₅₀ (vs. Aβ₁₋₄₂ fibrils) | 5-10 nM | |

| AM | K_d (vs. Aβ₁₋₄₂ oligomers) | 250 nM | |

| AM | IC₅₀ (vs. Aβ₁₋₄₂ fibrillization) | 25-50 µM | |

| IM | IC₅₀ (vs. Aβ₁₋₄₂ fibrillization) | 50 µM | |

| Cl-NQTrp | IC₅₀ (vs. Aβ₁₋₄₂ aggregation) | 90 nM | [2] |

Table 2: Inhibition of α-Synuclein Aggregation

| Compound | Molar Excess for ~80% Inhibition | Reference |

| NQTrp | 20 | |

| This compound | 20 |

Mechanism of Amyloid Aggregation Inhibition

Naphthoquinone-tryptophan hybrids are proposed to inhibit amyloid aggregation through non-covalent interactions with the amyloidogenic proteins. The planar aromatic rings of the naphthoquinone and tryptophan moieties can engage in π-π stacking and hydrophobic interactions with the aromatic residues within the amyloid protein sequences, which are critical for the initiation of aggregation. Furthermore, the functional groups on the hybrids can form hydrogen bonds, further stabilizing the interaction and preventing the protein from adopting a β-sheet conformation.

Caption: Mechanism of amyloid aggregation inhibition.

Experimental Protocols: Anti-Amyloidogenic Activity

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is widely used to monitor the formation of amyloid fibrils in real-time.

-

Preparation of Aβ Peptides: Solubilize synthetic Aβ₁₋₄₂ peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state, then remove the solvent by evaporation and store the peptide film at -20°C. Reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Assay Setup: In a black, clear-bottom 96-well plate, mix the Aβ peptide solution with various concentrations of the naphthoquinone-tryptophan hybrid. Include a control with Aβ peptide and vehicle (DMSO) only.

-

ThT Addition: Add Thioflavin T (ThT) to each well to a final concentration of approximately 10-20 µM.

-

Fluorescence Monitoring: Place the plate in a fluorescence plate reader equipped with temperature control (typically 37°C) and orbital shaking. Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: Plot the fluorescence intensity against time. The lag time, elongation rate, and final fluorescence intensity can be used to assess the inhibitory effect of the compounds on Aβ fibrillization. IC50 values can be calculated from the final fluorescence values at different compound concentrations.

Antimicrobial and Antiparasitic Activities

While the primary focus of research on naphthoquinone-tryptophan hybrids has been on their anticancer and anti-amyloidogenic properties, the broader class of naphthoquinones is well-known for its antimicrobial and antiparasitic activities. Direct and extensive studies on the tryptophan hybrids in these areas are less common in the currently available literature, but the potential for such activities is high.

Quantitative Antimicrobial Data for Naphthoquinone Derivatives

The following table provides minimum inhibitory concentration (MIC) values for some 1,4-naphthoquinone derivatives against common bacterial strains, indicating the potential for this class of compounds.

| Compound | Bacterial Strain | MIC (µmol/L) | Reference |

| Juglone (a 1,4-naphthoquinone) | Staphylococcus aureus | ≤ 0.125 | [3] |

| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 | [3] |

Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the naphthoquinone-tryptophan hybrids in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Naphthoquinone-tryptophan hybrids represent a versatile chemical scaffold with significant potential in medicinal chemistry. Their demonstrated efficacy in inhibiting cancer cell growth and preventing amyloid protein aggregation positions them as valuable lead compounds for the development of novel therapeutics for cancer and neurodegenerative diseases. While their antimicrobial and antiparasitic activities are less explored, the known properties of the parent naphthoquinone class suggest that this is a fruitful area for future investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their exploration of the biological activities of these promising hybrid molecules.

References

Unraveling the Molecular Embrace: A Technical Guide to the Binding Sites of NQTrp on Amyloid-Beta

For Immediate Release

This technical guide provides a comprehensive analysis of the binding interactions between Naphthoquinone-Tryptophan (NQTrp) and the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the molecular interactions and experimental workflows.

Executive Summary

NQTrp and its derivatives have emerged as promising small molecules capable of mitigating amyloid-beta aggregation.[1][2] These compounds interact with Aβ through a combination of hydrogen bonding and hydrophobic interactions, primarily targeting the central aromatic core of the peptide.[1] This interaction interferes with the self-assembly of Aβ into toxic oligomers and fibrils. This guide delves into the specifics of these binding sites, the quantitative metrics of the interaction, and the experimental protocols used to elucidate these findings.

Quantitative Analysis of NQTrp-Aβ Binding

The efficacy of NQTrp and its analogs in inhibiting Aβ aggregation has been quantified through various biophysical assays. The following tables summarize the key inhibition and binding affinity data.

Table 1: Inhibitory Concentration (IC50) of NQTrp and its Analogs against Aβ Aggregation

| Compound | Aβ Isoform | IC50 Value | Experimental Assay |

| NQTrp | Aβ1-42 | 50 nM | Thioflavin T (ThT) Assay |

| Cl-NQTrp | Aβ1-42 | 90 nM | Thioflavin T (ThT) Assay |

Data sourced from Scherzer-Attali et al., 2010 and 2012a.[1]

Table 2: Binding Affinity (Kd) of NQTrp for Aβ Oligomers

| Compound | Aβ Species | Kd Value | Experimental Assay |

| NQTrp | Aβ1-42 early oligomers | 90 nM | Fluorescence Anisotropy Assay |

Data sourced from Scherzer-Attali et al., 2010.[1]

Elucidation of NQTrp Binding Sites on Amyloid-Beta

Experimental and computational studies have identified the primary interaction sites of NQTrp on the Aβ peptide. The binding is dynamic, with multiple transient binding modes observed.[1]

Primary Interaction Region: The central hydrophobic core of Aβ, specifically the region encompassing residues Phe19-Glu22, is a key binding locus.[1]

Key Interacting Residues:

-

Hydrophobic Interactions: The naphthoquinone and indole rings of NQTrp engage in π-π stacking with the phenyl rings of Phe19 and Phe20.[1] This "clamping" mechanism is thought to disrupt the aromatic interactions between Aβ monomers that are crucial for aggregation.

-

Hydrogen Bonding: NQTrp forms hydrogen bonds with the backbone of the Phe20-Glu22 region.[1]

-

Electrostatic Interactions: The carboxyl group of NQTrp can form electrostatic interactions with positively charged residues such as His13, His14, and Lys16.[1]

The following diagram illustrates the logical relationship of NQTrp's interaction with key residues on the amyloid-beta peptide.

Experimental Protocols

The characterization of the NQTrp-Aβ interaction relies on a combination of in vitro biophysical techniques and in silico computational modeling.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor amyloid fibril formation in real-time.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[3]

-

Protocol:

-

Aβ monomers (Aβ1-40 or Aβ1-42) are incubated in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C to induce aggregation.

-

Different concentrations of NQTrp are co-incubated with the Aβ peptide.

-

ThT is added to the samples at various time points.

-

Fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

-

The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of NQTrp compared to the control (Aβ alone). The IC50 value is calculated from the dose-response curve.

-

The general workflow for a ThT assay is depicted below.

References

- 1. Naphthoquinone Tryptophan Hybrids: A Promising Small Molecule Scaffold for Mitigating Aggregation of Amyloidogenic Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylations of tryptophan-modified naphthoquinone affect its inhibitory potential toward Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of NQTrp: A Technical Guide to a Promising Amyloid Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of amyloidogenic proteins is a central pathological hallmark of a range of debilitating human disorders, including Alzheimer's disease (AD), Parkinson's disease, and type 2 diabetes. The small molecule 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp) has emerged as a potent inhibitor of this process, demonstrating efficacy against the aggregation of key proteins such as amyloid-beta (Aβ), tau, and islet amyloid polypeptide (IAPP).[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NQTrp, detailing its mechanism of action, quantitative data on its inhibitory activity, and the experimental protocols used to characterize it.

Core Structure and Mechanism of Action

NQTrp is a hybrid molecule synthesized by covalently linking L-tryptophan to a 1,4-naphthoquinone (NQ) moiety.[1] This unique structure underpins its ability to interfere with the self-assembly of amyloidogenic proteins. The proposed mechanism of action involves a multi-pronged interaction with the target protein:

-

Hydrophobic Interactions: The aromatic rings of both the naphthoquinone and the tryptophan indole moiety engage in π-π stacking interactions with the hydrophobic core of amyloidogenic proteins.[1] For instance, in the case of Aβ, NQTrp preferentially binds to the central hydrophobic core, specifically interacting with the side chains of phenylalanine residues Phe19 and Phe20.[1]

-

Hydrogen Bonding: The functional groups on NQTrp, including the carboxylic acid and amine of the tryptophan component and the carbonyl groups of the naphthoquinone, form hydrogen bonds with the backbone of the target protein.[1] In its interaction with Aβ, NQTrp has been shown to form hydrogen bonds with the backbone of the Phe20-Glu22 region.[1]

By binding to these critical regions, NQTrp stabilizes the monomeric or early oligomeric states of the amyloid protein, preventing their conformational transition into the β-sheet-rich structures that are prone to aggregation.[1] This interaction not only inhibits the formation of new amyloid fibrils but can also facilitate the disassembly of pre-formed fibrils.[1]

Structure-Activity Relationship of NQTrp Analogs

The systematic modification of the NQTrp scaffold has provided valuable insights into its SAR. Several analogs have been synthesized and evaluated for their anti-aggregation properties, revealing the importance of specific structural features.

Key Modifications and Their Effects:

-

Stereochemistry of Tryptophan: The use of D-tryptophan instead of L-tryptophan (to form NQ-D-Trp) resulted in a more potent inhibitor of Aβ1–42 fibrillization, with a lower IC50 value.[1]

-

Methylation of the Tryptophan Moiety:

-

Halogenation of the Naphthoquinone Ring: The addition of a chlorine atom to the naphthoquinone ring (Cl-NQTrp) resulted in a more stable and easier-to-synthesize compound that retained potent inhibitory activity against tau aggregation.[2]

-

Glycosylation: The addition of sugar moieties, such as mannitol, to the NQTrp scaffold has also been explored as a strategy to enhance its anti-amyloidogenic properties.[1]

These findings highlight the tunability of the NQTrp scaffold and provide a roadmap for the rational design of next-generation amyloid aggregation inhibitors with improved efficacy and pharmacokinetic properties.

Quantitative Data Summary

The inhibitory potency of NQTrp and its key analogs against amyloid aggregation has been quantified using various biophysical assays. The following tables summarize the available data.

| Compound | Target Protein | Assay | Parameter | Value | Reference |

| NQTrp | Aβ1–42 | Fibril Formation | IC50 | 50 nM | [1][3] |

| Aβ1–42 | Early Oligomers | Kd | 90 nM | [1] | |

| IAPP | Fibril Formation | Inhibition | ~85% at 0.5 molar excess | [1] | |

| NQ-D-Trp | Aβ1–42 | Fibril Formation | IC50 | 5–10 nM | [1] |

| Aβ1–42 | Oligomerization | Kd | 90 nM | [1] | |

| IM | Aβ1–42 | Oligomerization | Kd | 90 nM | [1] |

| AM | Aβ1–42 | Oligomerization | Kd | 250 nM | [1] |

| This compound | IAPP | Fibril Formation | Inhibition | ~75% at 0.5 molar excess | [1] |

Table 1: Inhibitory activity of NQTrp and its analogs against amyloid aggregation.

Experimental Protocols

The characterization of NQTrp's anti-amyloidogenic activity relies on a suite of biophysical and cellular assays. Below are representative protocols for key experiments.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is the gold standard for monitoring the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Aβ1–42 peptide (pre-treated to ensure monomeric state)

-

NQTrp or analog solution (in a suitable solvent, e.g., DMSO)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4)

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of Aβ1–42 in the assay buffer at the desired concentration (e.g., 10 µM).

-

Prepare serial dilutions of the NQTrp compound in the assay buffer.

-

In the wells of the 96-well plate, mix the Aβ1–42 solution with the different concentrations of NQTrp. Include a control well with Aβ1–42 and buffer only.

-

Add ThT to each well to a final concentration of 10 µM.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Plot the fluorescence intensity against time to obtain aggregation curves. The IC50 value can be determined by plotting the final fluorescence values against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid aggregates and to assess the effect of NQTrp on fibril formation.

Procedure:

-

Prepare Aβ1–42 samples as described for the ThT assay, with and without NQTrp, and incubate for a sufficient time to allow for fibril formation (e.g., 24-48 hours).

-

Apply a small aliquot (e.g., 5 µL) of each sample to a carbon-coated copper grid for 1-2 minutes.

-

Remove excess sample by blotting with filter paper.

-

Negatively stain the grids with a solution of 2% (w/v) uranyl acetate for 1-2 minutes.

-

Remove excess stain by blotting.

-

Allow the grids to air dry completely.

-

Image the grids using a transmission electron microscope.

Signaling Pathways and Logical Relationships

The primary mechanism of NQTrp is the direct inhibition of amyloid protein aggregation. This upstream intervention has significant downstream consequences on various cellular signaling pathways that are pathologically activated by toxic amyloid oligomers and fibrils.

Caption: NQTrp's mechanism of action and its impact on downstream pathology.

The diagram above illustrates that by inhibiting the formation of toxic oligomers and fibrils, NQTrp effectively blocks the initiation of a cascade of downstream pathological events, including neuroinflammation, oxidative stress, and synaptic dysfunction, ultimately promoting neuronal survival.

References

Methodological & Application

Application Notes and Protocols: Thioflavin T Assay for Assessing NQTrp Efficacy in Amyloid Aggregation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid aggregation is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The formation of insoluble fibrillar aggregates from amyloidogenic proteins, such as amyloid-beta (Aβ), tau, and alpha-synuclein, is a critical event in disease progression. The Thioflavin T (ThT) fluorescence assay is a widely used, high-throughput method for monitoring amyloid fibril formation in vitro. ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. This property allows for the real-time tracking of fibrillization kinetics and the screening of potential aggregation inhibitors.

N-acetyl-L-tryptophan (NQTrp) and its derivatives have emerged as a promising class of small molecule inhibitors that can modulate the aggregation of various amyloidogenic proteins. These compounds have been shown to not only inhibit the formation of new fibrils but also to disassemble pre-formed amyloid aggregates. This application note provides a detailed protocol for utilizing the Thioflavin T assay to evaluate the efficacy of NQTrp as an inhibitor of amyloid aggregation.

Principle of the ThT Assay

The ThT assay is based on the significant increase in fluorescence quantum yield of ThT upon binding to amyloid fibrils. In its free form in solution, the rotation around the central C-C bond of ThT leads to non-radiative decay and low fluorescence. When ThT binds to the cross-β-sheet structure of amyloid fibrils, this rotation is restricted, resulting in a dramatic increase in fluorescence intensity. The fluorescence emission is typically measured at around 482-490 nm with an excitation wavelength of approximately 440-450 nm. By monitoring the fluorescence intensity over time, a sigmoidal curve representing the kinetics of fibril formation can be generated, which includes a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state).

Efficacy of NQTrp in Inhibiting Amyloid Aggregation

NQTrp has demonstrated significant inhibitory effects on the aggregation of various amyloid proteins. The proposed mechanism of action involves the interaction of NQTrp with key amino acid residues of the amyloidogenic peptides through hydrogen bonding and hydrophobic interactions, including π-π stacking. This interaction is thought to stabilize the monomeric or oligomeric state of the protein, preventing its conformational conversion into β-sheet-rich structures and subsequent aggregation into fibrils.

Quantitative Analysis of NQTrp Efficacy

The inhibitory effect of NQTrp can be quantified by measuring the reduction in ThT fluorescence in the presence of the compound compared to a control without the inhibitor. Key parameters to determine the efficacy include the percentage of inhibition, the extension of the lag phase, and the half-maximal inhibitory concentration (IC50).

| Amyloid Protein | NQTrp Derivative | Concentration | % Inhibition | IC50 | Reference |

| Aβ1-42 | Cl-NQTrp | - | - | 90 nM | |

| PHF6 (tau-derived peptide) | NQTrp | 1:1 (molar ratio to PHF6) | ~50% | - | |

| PHF6 (tau-derived peptide) | NQTrp | 1:5 (molar ratio to PHF6) | >80% | - | |

| PHF6 (pre-formed fibrils) | NQTrp | 7:1 (molar excess to PHF6) | - | 7 ± 1 (molar excess) | [1] |

| PHF6 (pre-formed fibrils) | This compound | 6:1 (molar excess to PHF6) | - | 6 ± 1 (molar excess) | [1] |

| PAPf39 | NQTrp | 1:1 (molar ratio to PAPf39) | Significant | - |

Experimental Protocols

Materials and Reagents

-

Amyloidogenic peptide/protein (e.g., Aβ1-42, tau, α-synuclein)

-

NQTrp

-

Thioflavin T (ThT)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, nuclease-free water

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader

Experimental Workflow

References

Application Notes and Protocols: Visualizing Amyloid Fibril Inhibition with 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp) using Transmission Electron Microscopy (TEM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid fibrils are insoluble protein aggregates associated with a range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. The development of small molecules that can inhibit the formation of these fibrils is a significant focus of therapeutic research. 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp) has emerged as a potent inhibitor of amyloid-β (Aβ) fibrillogenesis. Transmission Electron Microscopy (TEM) is a critical tool for visualizing the morphology of amyloid fibrils and assessing the efficacy of inhibitory compounds like NQTrp. These application notes provide a detailed protocol for evaluating the inhibitory effect of NQTrp on amyloid fibril formation using TEM.

Principle

NQTrp is a hybrid molecule that interacts with amyloidogenic peptides, disrupting the self-assembly process that leads to fibril formation.[1][2] By treating pre-formed amyloid fibrils or co-incubating NQTrp with amyloid-forming peptides, its effect on fibril morphology and abundance can be directly observed using TEM. This protocol outlines the preparation of amyloid fibrils, their treatment with NQTrp, and subsequent negative staining for TEM imaging.

Quantitative Data Summary

The inhibitory effect of NQTrp on amyloid fibril formation is dose-dependent. The following table summarizes the observed effects at different molar ratios of amyloid peptide to NQTrp.

| Molar Ratio (Amyloid Peptide : NQTrp) | Observed Effect on Fibril Formation | Reference |

| 1:0 (Control) | Dense network of well-defined, long amyloid fibrils | [3] |

| 20:1 | Minor reduction in fibril density | [3] |

| 10:1 | Significant reduction in fibril density and length | [3] |

| 1:1 | Predominantly amorphous aggregates with very few or no fibrils observed | [3] |

| 1:5 | Absence of fibrillar structures | [4] |

Experimental Protocols

Materials

-

Amyloid-β (1-42) peptide (or other amyloidogenic peptide)

-

1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Uranyl acetate, 2% (w/v) in distilled water (Caution: toxic and radioactive)

-

TEM grids (e.g., 400-mesh copper grids with Formvar/carbon support film)

-

Pipettes and sterile, low-binding microcentrifuge tubes

-

Incubator

-

Transmission Electron Microscope

Protocol for In Vitro Inhibition Assay and TEM Sample Preparation

-

Preparation of Amyloid-β Stock Solution:

-

Dissolve lyophilized Aβ(1-42) peptide in DMSO to a concentration of 1 mM.

-

Sonicate for 10 minutes in a water bath.

-

Centrifuge at 14,000 x g for 10 minutes to remove any undissolved peptide.

-

Determine the concentration of the supernatant by measuring absorbance at 280 nm.

-

-

Preparation of NQTrp Stock Solution:

-

Dissolve NQTrp in DMSO to a concentration of 10 mM.

-

-

Amyloid Fibril Formation and Inhibition:

-

Dilute the Aβ(1-42) stock solution in PBS (pH 7.4) to a final concentration of 25 µM.

-

Prepare different treatment groups by adding NQTrp stock solution to the diluted Aβ(1-42) to achieve the desired final molar ratios (e.g., 1:0, 20:1, 10:1, 1:1, 1:5 of Aβ:NQTrp). Ensure the final DMSO concentration is the same across all samples and does not exceed 1% (v/v).

-

Incubate the samples at 37°C for 24-72 hours with gentle agitation to promote fibril formation.

-

-

TEM Grid Preparation (Negative Staining):

-

Place a 5 µL drop of the incubated amyloid sample onto a freshly glow-discharged TEM grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick away the excess sample using filter paper.

-

Wash the grid by placing it sample-side down on a drop of distilled water for 1 minute.

-

Remove the excess water with filter paper.

-

Stain the sample by placing the grid on a 5 µL drop of 2% uranyl acetate for 30-60 seconds.

-

Wick away the excess stain with filter paper.

-

Allow the grid to air dry completely before imaging.

-

-

TEM Imaging:

-

Examine the grids using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

-

Acquire images at various magnifications to observe the overall fibril distribution and the detailed morphology of the aggregates.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing NQTrp's inhibitory effect on amyloid fibril formation via TEM.

Proposed Mechanism of NQTrp Interaction with Amyloid Peptides

Caption: NQTrp inhibits amyloid aggregation by binding to monomers and oligomers.

Troubleshooting

-

No fibrils observed in the control sample: Ensure the Aβ peptide is properly dissolved and the incubation conditions (time, temperature, agitation) are optimal for fibrillogenesis.

-

Poor contrast in TEM images: Optimize the staining time with uranyl acetate. Ensure the grid was properly washed to remove salts from the buffer.

-

Aggregates are too dense to resolve: Dilute the sample before applying it to the TEM grid.

Conclusion

The protocols and data presented here provide a framework for utilizing TEM to visualize the inhibitory effects of 1,4-naphthoquinon-2-yl-L-tryptophan on amyloid fibril formation. This approach is valuable for screening and characterizing potential therapeutic agents aimed at mitigating amyloid-related diseases.

References

- 1. Atomic and Dynamic Insights into the Beneficial Effect of the 1,4-Naphthoquinon-2-yl-l-tryptophan Inhibitor on Alzheimer’s Aβ1–42 Dimer in Terms of Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylations of tryptophan-modified naphthoquinone affect its inhibitory potential toward Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Characterizing NQTrp-Amyloid Interactions with NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amyloid aggregation is a pathological hallmark of numerous debilitating human diseases, including Alzheimer's and Parkinson's disease.[1] These disorders are characterized by the misfolding of specific proteins or peptides into insoluble, β-sheet-rich fibrillar structures.[2] The small molecule hybrid, 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp), has emerged as a promising therapeutic candidate. It has been shown to effectively inhibit the aggregation of various amyloidogenic proteins and even disassemble pre-formed fibrils in a dose-dependent manner.[1] NQTrp is thought to interact with key residues responsible for the initial nucleation of protein aggregation through hydrogen bonding and hydrophobic interactions, such as π-π stacking.[1][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying protein-ligand interactions at an atomic level.[4] It provides detailed information on binding affinity, kinetics, and the specific residues involved in the interaction, all in a solution state that mimics physiological conditions.[4][5] This document provides detailed protocols for utilizing NMR to elucidate the interaction between NQTrp and amyloid proteins.

Mechanism of Action of NQTrp

NQTrp modulates amyloid aggregation through a multi-faceted mechanism. It inhibits the formation of new amyloid fibrils and can also disaggregate existing ones.[1] The tryptophan moiety facilitates interaction with aromatic residues of the amyloid peptide, while the naphthoquinone group disrupts the self-assembly process.[6] This dual action effectively reduces the overall amyloid load.

Caption: Mechanism of NQTrp in modulating amyloid aggregation pathways.

Quantitative Data: NQTrp Inhibition of Amyloid Aggregation

The inhibitory effects of NQTrp have been quantified against several amyloid-forming proteins. The data below is compiled from Thioflavin T (ThT) fluorescence assays, which measure the extent of fibril formation.

| Amyloid Target | Molar Ratio (Peptide:NQTrp) | Inhibition (%) | IC50 Value | Dissociation Constant (Kd) | Reference |

| Aβ1-42 | - | - | 50 nM | 90 nM (for early oligomers) | [1] |

| IAPP | 1:0.5 | ~85% | - | - | [1] |

| Calcitonin | 2:1 | 94% | - | - | [1] |

| Calcitonin | 1:20 | 100% | - | - | [1] |

| Insulin | 2:1 | ~70-80% | - | - | [1] |

| Insulin | 1:20 | ~95-98% | - | - | [1] |

| PAPf39 | 20:1 | ~70% | - | - | [7] |

| PAPf39 | 1:1 | ~100% | - | - | [7] |

| PHF6 (Tau fragment) | 1:1 | Significant Inhibition | ~21 µM | - | [6] |

Experimental Workflow

Studying the NQTrp-amyloid interaction using NMR involves a systematic workflow, from sample preparation to spectral analysis, to identify the binding interface and determine binding affinity.

Caption: General experimental workflow for an NMR titration study.

Protocols

Protocol 1: Sample Preparation

Accurate and reproducible results depend on meticulous sample preparation.

-

Expression and Purification of Isotopically Labeled Amyloid Peptide:

-

Express the amyloid protein (e.g., Aβ, α-synuclein) in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source for ¹⁵N labeling.[4] For larger proteins (>25 kDa), deuteration may be necessary to reduce signal overlap.[4]

-

Purify the labeled protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion) to >95% purity.

-

Lyophilize the purified protein and store it at -80°C.

-

-

Preparation of NQTrp Stock Solution:

-

Dissolve NQTrp powder in a suitable solvent (e.g., DMSO-d₆) to create a concentrated stock solution (e.g., 10-50 mM). The use of a deuterated solvent minimizes interfering signals in the ¹H NMR spectrum.

-

Note: The final concentration of DMSO in the NMR sample should ideally be kept below 5% to avoid protein denaturation.[4]

-

-

NMR Sample Preparation:

-

Dissolve the lyophilized ¹⁵N-labeled amyloid peptide in the NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5-7.5).[4] The final protein concentration should be in the range of 50-200 µM.

-

Add 5-10% D₂O to the sample for the spectrometer's frequency lock.[4]

-

Filter the sample through a 0.22 µm syringe filter to remove any aggregates.

-

Transfer the sample to a high-quality NMR tube (e.g., Shigemi or equivalent).

-

Protocol 2: Chemical Shift Perturbation (CSP) Titration

CSP or chemical shift mapping is used to identify the binding site of a ligand on a protein and to determine the dissociation constant (Kd).[8]

-

Acquire Reference Spectrum:

-

Place the NMR tube containing only the ¹⁵N-labeled amyloid peptide into the NMR spectrometer.

-

Tune and shim the spectrometer for optimal resolution.

-

Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum. This will serve as the reference (0 molar equivalent of NQTrp).

-

-

Perform Titration:

-

Add a small aliquot of the NQTrp stock solution to the protein sample to achieve the first desired molar ratio (e.g., Protein:NQTrp of 1:0.2).

-

Mix gently by inverting the tube; do not vortex to avoid protein denaturation.

-

Allow the sample to equilibrate for 5-10 minutes.

-

Acquire another 2D ¹H-¹⁵N HSQC spectrum.

-

-

Repeat Titration Steps:

-

Continue adding aliquots of NQTrp to achieve a series of increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10). Acquire a spectrum at each step.

-

-

Data Analysis:

-

Process all spectra using NMR software (e.g., Mnova, Sparky, NMRView).[9]

-

Overlay the spectra from the titration series. Amide peaks (cross-peaks) that shift their position upon addition of NQTrp correspond to residues in or near the binding site.[8]

-

Calculate the weighted chemical shift perturbation (Δδ) for each residue i at each titration point using the following equation: Δδi = √[ (ΔδH,i)² + (α * ΔδN,i)² ]

-

Where ΔδH and ΔδN are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively. α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[8]

-

-

Plot the Δδ values versus the residue number to create a chemical shift perturbation map, highlighting the binding interface.

-

To determine the dissociation constant (Kd), plot the Δδ for significantly perturbed residues against the total ligand concentration and fit the data to a one-site binding model.[8]

-

Caption: Logical flow of a Chemical Shift Perturbation (CSP) experiment.

Protocol 3: Saturation Transfer Difference (STD) NMR

STD NMR is a ligand-observed experiment ideal for studying interactions with large proteins or aggregates where the protein signals may be too broad to observe directly. It identifies which ligands in a mixture are binding to the target.[10][11]

-

Sample Preparation:

-

Prepare a sample containing the amyloid protein (unlabeled is sufficient) at a low concentration (e.g., 10-50 µM) and NQTrp at a much higher concentration (e.g., 1-2 mM, a 50-100 fold excess).

-

The buffer should be fully deuterated (e.g., D₂O-based phosphate buffer) to avoid suppression of protein signals.

-

-

Acquisition of STD NMR Spectra:

-

The experiment consists of two parts acquired in an interleaved manner: an "on-resonance" spectrum and an "off-resonance" spectrum.

-

On-Resonance: Selectively saturate a region of the ¹H spectrum where only protein resonances appear (e.g., -1.0 ppm or 7.5 ppm) and are absent of any ligand signals. This saturation is transferred via spin diffusion to the entire protein.[10] If NQTrp binds, it will also receive this saturation.[11]

-

Off-Resonance: Irradiate a region of the spectrum far away from any protein or ligand signals (e.g., 30-40 ppm) as a control.[11]

-

The STD spectrum is the difference between the off-resonance and on-resonance spectra.

-

-

Data Analysis:

-

Process the spectra. Only the signals from the binding ligand (NQTrp) will appear in the final difference spectrum. Non-binding molecules will be subtracted out.

-

The intensity of the signals in the STD spectrum is proportional to the strength of the interaction. By comparing the relative intensities of different protons on NQTrp, one can deduce which part of the molecule is in closest contact with the amyloid protein (the binding epitope).

-

Caption: Principle of Saturation Transfer Difference (STD) NMR.

References

- 1. Naphthoquinone Tryptophan Hybrids: A Promising Small Molecule Scaffold for Mitigating Aggregation of Amyloidogenic Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of amyloid formation revealed by solution NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylations of tryptophan-modified naphthoquinone affect its inhibitory potential toward Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. NMR studies of amyloid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effect of Naphthoquinone-Tryptophan Hybrid towards Aggregation of PAP f39 Semen Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. using-chemical-shift-perturbation-to-characterise-ligand-binding - Ask this paper | Bohrium [bohrium.com]

- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Testing NQTrp in Cell Culture Models of Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these diseases is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's, and α-synuclein in Parkinson's. N-quinolyl-tryptophan (NQTrp) is a novel small molecule hybrid that has demonstrated potential as a therapeutic agent by inhibiting the aggregation of these amyloidogenic proteins.[1] This document provides detailed protocols for testing the efficacy of NQTrp in established in vitro cell culture models of neurodegeneration.

Mechanism of Action

NQTrp and its more stable analog, Cl-NQTrp, have been shown to inhibit the fibrillization of Aβ and tau-derived peptides.[1][2] The proposed mechanism involves the binding of NQTrp to the aromatic core of aggregation-prone motifs, thereby preventing their self-assembly into toxic oligomers and fibrils.[3] Furthermore, given that NQTrp is a tryptophan derivative, its neuroprotective effects may also involve the modulation of the kynurenine pathway, a critical metabolic route for tryptophan that produces several neuroactive compounds.[4][5] Dysregulation of this pathway is implicated in neuroinflammation and neurodegeneration.[4][6] A key area for investigation is the potential of NQTrp to modulate signaling pathways central to neuronal survival, such as the PI3K/Akt pathway, which in turn regulates the activity of glycogen synthase kinase 3β (GSK-3β), a key enzyme in the pathology of Alzheimer's disease.[7][8][9][10][11]

Quantitative Data Summary

The following table summarizes the key quantitative data for NQTrp and its analog this compound from in vitro studies. This data is essential for dose-response studies and for comparing the efficacy of novel compounds.

| Compound | Assay | Target Protein | IC50 | Cell Line | Effect | Reference |

| NQTrp | Thioflavin T Fibrillization Assay | Aβ (1-42) | 50 nM | - | Inhibition of fibril formation | [1][10] |

| This compound | Thioflavin T Fibrillization Assay | Aβ (1-42) | 90 nM | - | Inhibition of fibril formation | [1] |

| NQTrp | MTT Cell Viability Assay | Aβ (1-42) oligomers | Not Reported | PC12 | Dose-dependent increase in cell viability | [1] |

Experimental Workflows and Signaling Pathways

To facilitate the experimental design, the following diagrams illustrate the general workflow for testing NQTrp and the key signaling pathways potentially modulated by the compound.

Detailed Experimental Protocols

Cell Culture and Differentiation

a. SH-SY5Y Human Neuroblastoma Cells

-

Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain in a humidified incubator at 37°C with 5% CO2.

-

Differentiation: To obtain a more mature neuronal phenotype, seed cells at a density of 2.5 x 10^4 cells/cm^2 and differentiate using 10 µM all-trans-retinoic acid (RA) in low-serum (1% FBS) medium for 5-7 days.

b. PC12 Rat Pheochromocytoma Cells

-

Maintenance: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 10% CO2.

-

Differentiation: For neurite outgrowth studies, seed cells on collagen-coated plates and treat with 50-100 ng/mL Nerve Growth Factor (NGF) for 7-10 days.

Induction of Neurotoxicity

a. Amyloid-Beta (Aβ) Toxicity in SH-SY5Y Cells

-

Prepare Aβ (1-42) oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute to the final concentration in serum-free medium and incubate at 4°C for 24 hours to form oligomers.

-

Treat differentiated SH-SY5Y cells with 10-20 µM Aβ (1-42) oligomers for 24-48 hours to induce cytotoxicity.[12][13]

b. 6-Hydroxydopamine (6-OHDA) Toxicity in PC12 Cells

-

Prepare a fresh stock solution of 6-OHDA in saline containing 0.02% ascorbic acid to prevent oxidation.

-

Treat PC12 cells with 100-250 µM 6-OHDA for 24 hours to induce dopaminergic neurotoxicity.[12][14][15][16]

NQTrp Treatment

-

Prepare a stock solution of NQTrp in DMSO.

-

Pre-treat the cells with various concentrations of NQTrp (e.g., 10 nM to 10 µM) for 1-2 hours before adding the neurotoxic agent (Aβ or 6-OHDA).

-

Alternatively, co-treat the cells with NQTrp and the neurotoxic agent simultaneously.

-

Include appropriate vehicle controls (DMSO) in all experiments.

Key Assays

a. MTT Cell Viability Assay [17][18][19][20]

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

b. Thioflavin T (ThT) Aggregation Assay [4][7][8][9][21][22]

-

Prepare a reaction mixture containing Aβ peptide (e.g., 10-50 µM) in the presence or absence of varying concentrations of NQTrp in a 96-well black plate.

-

Add ThT solution to each well to a final concentration of 5-20 µM.[7][9]

-

Monitor the fluorescence intensity (excitation ~440-450 nm, emission ~482-490 nm) over time at 37°C using a fluorescence plate reader.[7][8][9][21]

-

An increase in fluorescence indicates amyloid fibril formation.

c. Caspase-3 Activity Assay (Fluorometric) [3][8][23][24][25]

-

After treatment, lyse the cells using a chilled lysis buffer.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) at 37°C.[3][23]

-

Activated caspase-3 will cleave the substrate, releasing the fluorescent AMC molecule.

-

Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[3][23]

-

Quantify the caspase-3 activity relative to a standard curve of free AMC.

d. Western Blot for Signaling Proteins

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-GSK-3β, total GSK-3β, phospho-ERK, total ERK).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the neuroprotective effects of NQTrp in cell culture models of neurodegeneration. By utilizing these standardized assays, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of NQTrp and other potential therapeutic compounds. Further investigation into the specific molecular targets of NQTrp within the PI3K/Akt/GSK-3β and kynurenine pathways will be crucial in elucidating its full therapeutic potential.

References

- 1. Akt-activated GSK3β inhibitory peptide effectively blocks tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]